molecular formula C19H13Cl2FN2O B11322651 4-chloro-N-(2-chloro-6-fluorobenzyl)-N-(pyridin-2-yl)benzamide

4-chloro-N-(2-chloro-6-fluorobenzyl)-N-(pyridin-2-yl)benzamide

Cat. No.: B11322651
M. Wt: 375.2 g/mol
InChI Key: UCYONEJWDLPJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzamide core substituted with chloro, fluoro, and pyridinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Scientific Research Applications

4-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • 4-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-3-yl)benzamide
  • 4-Chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-4-yl)benzamide

Uniqueness

The uniqueness of 4-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)benzamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications

Properties

Molecular Formula

C19H13Cl2FN2O

Molecular Weight

375.2 g/mol

IUPAC Name

4-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H13Cl2FN2O/c20-14-9-7-13(8-10-14)19(25)24(18-6-1-2-11-23-18)12-15-16(21)4-3-5-17(15)22/h1-11H,12H2

InChI Key

UCYONEJWDLPJEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=C(C=CC=C2Cl)F)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.